5-nitro-2-[5-(5-nitro-1,3-dioxoisoindol-2-yl)naphthalen-1-yl]isoindole-1,3-dione
Overview
Description
5-nitro-2-[5-(5-nitro-1,3-dioxoisoindol-2-yl)naphthalen-1-yl]isoindole-1,3-dione is a complex organic compound characterized by its unique structure, which includes multiple nitro groups and isoindole units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-[5-(5-nitro-1,3-dioxoisoindol-2-yl)naphthalen-1-yl]isoindole-1,3-dione typically involves multi-step organic reactions. One common approach is the nitration of precursor compounds, followed by cyclization and condensation reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-nitro-2-[5-(5-nitro-1,3-dioxoisoindol-2-yl)naphthalen-1-yl]isoindole-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
The major products formed from these reactions include various substituted derivatives, such as amino, nitroso, and halogenated compounds, which can be further utilized in different chemical syntheses .
Scientific Research Applications
5-nitro-2-[5-(5-nitro-1,3-dioxoisoindol-2-yl)naphthalen-1-yl]isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-nitro-2-[5-(5-nitro-1,3-dioxoisoindol-2-yl)naphthalen-1-yl]isoindole-1,3-dione involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound can bind to specific enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
5-nitro-2-[3-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione: Similar structure but with different substitution patterns on the aromatic rings.
5-nitro-2-[5-(5-nitro-1,3-dioxoisoindol-2-yl)pentyl]isoindole-1,3-dione: Contains a pentyl chain instead of a naphthyl group.
Uniqueness
The uniqueness of 5-nitro-2-[5-(5-nitro-1,3-dioxoisoindol-2-yl)naphthalen-1-yl]isoindole-1,3-dione lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable for specialized applications in research and industry .
Properties
IUPAC Name |
5-nitro-2-[5-(5-nitro-1,3-dioxoisoindol-2-yl)naphthalen-1-yl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H12N4O8/c31-23-17-9-7-13(29(35)36)11-19(17)25(33)27(23)21-5-1-3-15-16(21)4-2-6-22(15)28-24(32)18-10-8-14(30(37)38)12-20(18)26(28)34/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPJNXMCDNKUTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-])C(=C1)N5C(=O)C6=C(C5=O)C=C(C=C6)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H12N4O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389097 | |
Record name | STK295938 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66635-36-7 | |
Record name | STK295938 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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